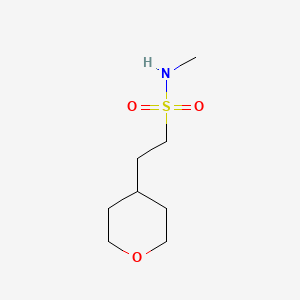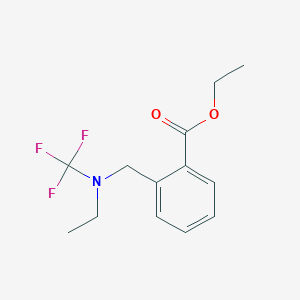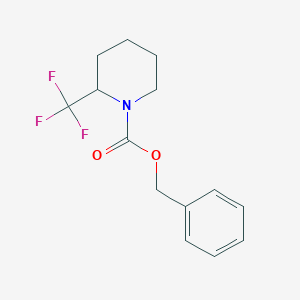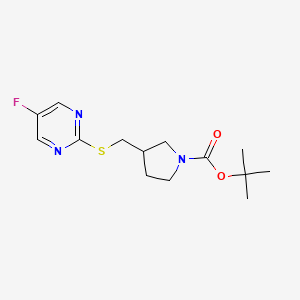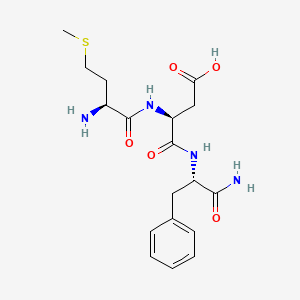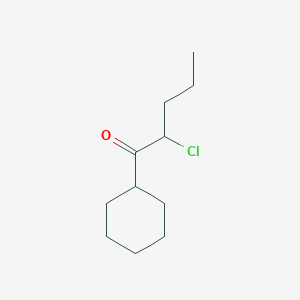![molecular formula C10H11NO2S B13962605 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield. These methods reduce the need for hazardous reagents and solvents, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Benzo[d]thiazol-2-yloxy)propan-1-one.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d]thiazol-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)ethanol
- 2-(Benzo[d]thiazol-2-yl)acetic acid
- 2-(Benzo[d]thiazol-2-yl)aniline
Uniqueness
3-(Benzo[d]thiazol-2-yloxy)propan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group on the propanol chain allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its benzothiazole core structure is known for its broad spectrum of biological activities, enhancing its potential in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C10H11NO2S/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-5,12H,3,6-7H2 |
Clé InChI |
NYCVIRRCDJGKSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
